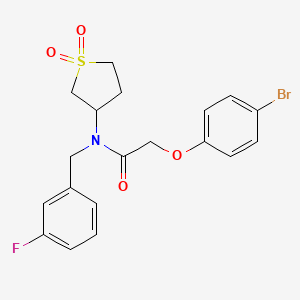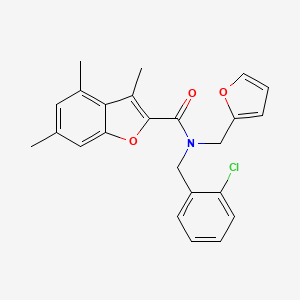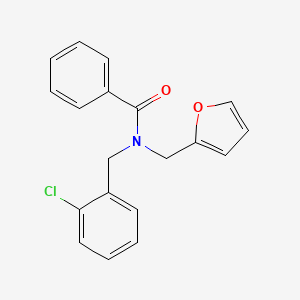![molecular formula C21H17ClN2O3S B11409566 7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409566.png)
7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-CHLOROPHENYL)-3-HYDROXY-3-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound belonging to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various substituents such as chlorophenyl, hydroxyphenyl, and methoxyphenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-CHLOROPHENYL)-3-HYDROXY-3-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-component reactions. One common method involves the reaction of cyanoacetohydrazide, 4-chloroacetophenone, 4-chlorobenzaldehyde, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride under reflux conditions in ethanol . This reaction proceeds through a series of steps including domino N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization sequences.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of microwave-assisted synthesis under solvent-free conditions has been explored to enhance reaction efficiency and yield . This method involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids as catalysts.
化学反应分析
Types of Reactions
7-(3-CHLOROPHENYL)-3-HYDROXY-3-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various substituted thiazolopyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学研究应用
7-(3-CHLOROPHENYL)-3-HYDROXY-3-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has a wide range of applications in scientific research:
作用机制
The mechanism of action of 7-(3-CHLOROPHENYL)-3-HYDROXY-3-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin production, by binding to its active site and preventing substrate access . Additionally, the compound can interfere with the function of certain proteins and enzymes involved in cancer cell growth and proliferation, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
Similar compounds include other thiazolopyridine derivatives such as:
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the rings.
Thiazolopyrimidines: These compounds have a pyrimidine ring fused to a thiazole ring and exhibit similar biological activities.
Uniqueness
The uniqueness of 7-(3-CHLOROPHENYL)-3-HYDROXY-3-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE lies in its specific substituents, which impart distinct chemical and biological properties. The presence of chlorophenyl, hydroxyphenyl, and methoxyphenyl groups enhances its reactivity and potential for various applications in research and industry.
属性
分子式 |
C21H17ClN2O3S |
|---|---|
分子量 |
412.9 g/mol |
IUPAC 名称 |
7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17ClN2O3S/c1-27-16-7-3-5-14(9-16)21(26)12-28-20-18(11-23)17(10-19(25)24(20)21)13-4-2-6-15(22)8-13/h2-9,17,26H,10,12H2,1H3 |
InChI 键 |
QVOACBIUEPFOET-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=CC=C4)Cl)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11409511.png)
![3-[4-(2-hydroxyethyl)phenyl]-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11409525.png)

![4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409544.png)




![Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11409573.png)

